ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate
Description
ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of tetrazoles. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including a tetrazole moiety and an ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H21N5O3S/c1-5-27-18(26)16-12(3)17(20-13(16)4)15(25)10-28-19-21-22-23-24(19)14-8-6-11(2)7-9-14/h6-9,20H,5,10H2,1-4H3 |
InChI Key |
KZUCFQLQDUSNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a diketone and an amine under acidic conditions.
Introduction of the Tetrazole Moiety: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile.
Thioester Formation: The thioester linkage is formed by reacting the tetrazole derivative with a thioester reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thioester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The compound’s unique structure allows it to bind to specific sites on these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-5-[2-[[1-(4-methylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]-1H-pyrrole-3-carboxylic acid methyl ester
- 2,4-dimethyl-5-[2-[[1-(4-methylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]-1H-pyrrole-3-carboxylic acid propyl ester
Uniqueness
The uniqueness of ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
